14-3-3|O/ER|A stabilizer-1

Description

Contextualizing the Role of Small Molecules in Biological Research

Small molecules, which are low molecular weight organic compounds, are instrumental in the exploration of complex biological systems. numberanalytics.com They serve as powerful tools to modulate the function of specific proteins or entire biological pathways, offering a level of control that can be rapid, dose-dependent, and often reversible. pnas.org This contrasts with traditional genetic techniques, which can be limited by issues such as genetic redundancy, where the removal of one gene has no discernible effect due to the presence of other functionally similar genes, and gene lethality, which prevents the study of essential genes. frontiersin.org

The application of small molecules can circumvent these challenges. frontiersin.org For instance, a small molecule can be designed to interact with the active sites of an entire class of related proteins, addressing redundancy. frontiersin.org They also allow for temporal and spatial control over protein function, which is invaluable for dissecting dynamic cellular processes. frontiersin.org The development of diverse chemical libraries has significantly expanded the range of biological targets that can be studied, leading to the discovery of novel modulators with therapeutic potential. numberanalytics.comfrontiersin.org These molecules can act as inhibitors, activators, or chaperones that influence protein folding and stability. numberanalytics.com

Significance of Protein Stabilization in Cellular Homeostasis and Dysfunction

The stability of a protein, its ability to maintain its native three-dimensional structure, is fundamental to its biological activity. susupport.com This intricate structure is maintained by a variety of interactions, including hydrogen bonds, ionic bonds, and hydrophobic interactions. susupport.comabcam.com The proper folding of proteins is crucial for a vast array of cellular functions, from enzymatic catalysis to signal transduction. abcam.com

Cellular homeostasis, the maintenance of a stable internal environment, is critically dependent on the structural integrity of its proteins. Molecular chaperones play a vital role in this process by assisting in the correct folding of newly synthesized proteins and preventing the formation of misfolded and aggregated proteins. abcam.com Protein misfolding can lead to a loss of function and the formation of toxic aggregates, which are associated with a variety of diseases, including Alzheimer's and Parkinson's disease. abcam.com Therefore, maintaining protein stability is essential for cellular health, and its disruption can lead to significant cellular dysfunction and disease. tandfonline.comnih.gov

The Endoplasmic Reticulum (ER) and O-GlcNAcylation (O) in Protein Quality Control and Signaling

The endoplasmic reticulum (ER) is a major cellular organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. nih.govannualreviews.org It houses a sophisticated quality control system that ensures proteins are correctly folded before they are transported to their final destinations. embopress.orgnih.gov This system involves molecular chaperones and enzymes that assist in the folding process and identify misfolded proteins for degradation. annualreviews.org

A key post-translational modification that occurs within the ER is N-linked glycosylation, the attachment of a sugar chain to an asparagine residue. nih.gov This modification is not only important for the proper folding and stability of many proteins but also serves as a signal for the quality control machinery. nih.gov

Separate from the ER, another form of glycosylation, O-GlcNAcylation, occurs in the cytosol and nucleus. This process involves the addition of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of proteins. ahajournals.org O-GlcNAcylation is a dynamic and reversible modification that plays a crucial role in regulating the function, stability, and localization of a wide range of intracellular proteins. ahajournals.org Interestingly, there is a connection between the ER stress response and O-GlcNAcylation, suggesting a coordinated effort to maintain protein homeostasis across different cellular compartments. ahajournals.org

Rationale for Investigating 14-3-3|O/ER|A Stabilizer-1 as a Research Tool

The intricate interplay between 14-3-3 proteins, the protein quality control mechanisms of the ER, and the regulatory role of O-GlcNAcylation presents a complex network that governs cellular function. A small molecule capable of modulating these interconnected pathways would be an invaluable research tool. "14-3-3|O/ER|A stabilizer-1" is a hypothetical compound designed to specifically stabilize the interaction between 14-3-3 proteins and their client proteins that are also subject to regulation by O-GlcNAcylation and processed through the ER.

The rationale for investigating such a compound is multifaceted:

Dissecting Complex Pathways: By stabilizing specific 14-3-3 protein-protein interactions, this tool could help to elucidate the precise roles of these interactions within the broader context of ER quality control and O-GlcNAc signaling.

Understanding Disease Mechanisms: Given the involvement of 14-3-3 proteins, ER stress, and aberrant O-GlcNAcylation in various diseases, a stabilizer could be used to probe the molecular underpinnings of these pathologies.

Validating Therapeutic Targets: The ability to selectively modulate a specific set of protein interactions provides a means to validate these interactions as potential targets for therapeutic intervention.

In essence, "14-3-3|O/ER|A stabilizer-1" represents a sophisticated chemical probe to explore the functional consequences of stabilizing a critical node in the cellular protein quality control and signaling network.

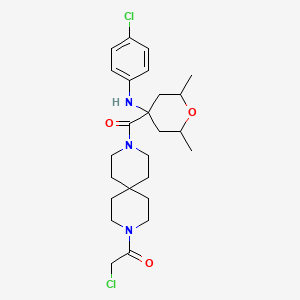

Structure

3D Structure

Properties

Molecular Formula |

C25H35Cl2N3O3 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

2-chloro-1-[3-[4-(4-chloroanilino)-2,6-dimethyloxane-4-carbonyl]-3,9-diazaspiro[5.5]undecan-9-yl]ethanone |

InChI |

InChI=1S/C25H35Cl2N3O3/c1-18-15-25(16-19(2)33-18,28-21-5-3-20(27)4-6-21)23(32)30-13-9-24(10-14-30)7-11-29(12-8-24)22(31)17-26/h3-6,18-19,28H,7-17H2,1-2H3 |

InChI Key |

JLJRLKQYLPGKGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(O1)C)(C(=O)N2CCC3(CCN(CC3)C(=O)CCl)CC2)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Mechanistic Dissection of 14 3 3|o/er|a Stabilizer 1 Action

Direct Molecular Interactions and Binding Dynamics

The ability of a small molecule to stabilize a protein-protein interaction is fundamentally governed by its direct molecular interactions with the protein complex. Understanding these interactions is key to elucidating the mechanism of action and for the rational design of more potent and selective stabilizers.

Target Identification and Validation of 14-3-3 Protein Association

The primary target of 14-3-3|O/ER|A stabilizer-1 is the complex formed between a 14-3-3 protein and a phosphorylated client protein. The 14-3-3 proteins themselves are a family of seven isoforms in mammals (β, γ, ε, ζ, η, σ, and τ), which can form both homodimers and heterodimers. acs.org Each monomer of the dimer possesses a conserved amphipathic groove that serves as the binding site for phosphorylated motifs on client proteins. neurology.orgacs.org

The validation of the association between the stabilizer and the 14-3-3/client protein complex often involves a variety of biophysical techniques. For instance, a study on a supramolecular stabilizer of the 14-3-3ζ/ERα interaction, compound 1 , utilized fluorescence anisotropy to demonstrate its preferential stabilization of this specific complex over other 14-3-3 client interactions. tue.nlresearchgate.net This selectivity is crucial as 14-3-3 proteins interact with hundreds of different client proteins. rsc.org

The natural product Fusicoccin-A (FC-A) is a well-known stabilizer of 14-3-3 PPIs and often serves as a positive control in these validation assays. acs.orgnih.gov FC-A functions by binding to a pocket created at the interface of the 14-3-3 protein and its client peptide, effectively acting as "molecular glue". nih.govnih.gov Research has shown that some synthetic stabilizers can act synergistically with FC-A, suggesting they bind to a different site on the complex. tue.nlresearchgate.netnih.gov This was the case for compound 1 , a trimeric peptidic compound, which was found to stabilize the 14-3-3ζ/ERα complex synergistically with FC-A. tue.nlresearchgate.netnih.gov

Ligand-Protein Binding Kinetics and Thermodynamics

The potency of a stabilizer is quantified by its effect on the binding affinity between the 14-3-3 protein and its client. This is often expressed as the dissociation constant (KD). A lower KD value indicates a stronger interaction.

Several techniques are employed to measure these binding kinetics and thermodynamics, including fluorescence polarization (FP), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). For example, in the study of the 14-3-3σ/ERα complex, fluorescence anisotropy was used to determine the apparent dissociation constants (appKD) in the presence and absence of stabilizing compounds. acs.org The addition of compounds 127 and 131 led to a significant decrease in the appKD, indicating a 19- and 30-fold stabilization of the complex, respectively. acs.org

Similarly, a study on a supramolecular stabilizer for the 14-3-3ζ/ERα interaction demonstrated a dose-dependent increase in the affinity of the PPI, with up to a 100-fold stabilization observed at a concentration of 50 μM of the stabilizer. tue.nlnih.govresearchgate.net The development of covalent stabilizers has also shown promise, with compound 181 achieving an 116-fold stabilization of the 14-3-3σ/ERα complex. acs.org

Interactive Data Table: Binding Affinity of 14-3-3 Stabilizers

| Compound | Target Complex | Fold Stabilization | Technique | Reference |

|---|---|---|---|---|

| 127 | 14-3-3σ/ERα | 19 | Fluorescence Anisotropy | acs.org |

| 131 | 14-3-3σ/ERα | 30 | Fluorescence Anisotropy | acs.org |

| 181 | 14-3-3σ/ERα | 116 | Not Specified | acs.org |

| Compound 1 | 14-3-3ζ/ERα | up to 100 | Fluorescence Anisotropy | tue.nlnih.govresearchgate.net |

| Fragment 1 | 14-3-3σ/ERα-pp | 40 | Fluorescence Anisotropy | sci-hub.se |

| Fragment 2 | 14-3-3σ/ERα-pp | 14 | Fluorescence Anisotropy | sci-hub.se |

Structural Basis of Stabilizer-Target Interaction

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the three-dimensional structure of the ternary complex formed by the 14-3-3 protein, the client peptide, and the stabilizer molecule. These structural insights are invaluable for understanding the molecular basis of stabilization and for guiding the structure-based design of new and improved stabilizers. rsc.org

Crystal structures have revealed that stabilizers like Fusicoccin-A bind to a hydrophobic pocket at the interface of the 14-3-3 protein and the client peptide. nih.govwhiterose.ac.uk This binding mode allows the stabilizer to make simultaneous contact with both proteins, effectively "gluing" them together. escholarship.org

Structure-guided optimization efforts have led to the development of selective stabilizers. For example, by targeting specific amino acid differences in the binding interfaces of different 14-3-3/client complexes, it has been possible to design compounds that preferentially stabilize one interaction over another. acs.org The crystal structure of a 14-3-3/p65 complex with a semi-synthetic natural product derivative, DP-005 , revealed that the stabilizer binds to an interface pocket, leading to selective stabilization. whiterose.ac.uk Similarly, the optimization of a non-selective fragment hit led to the development of a covalent stabilizer, 181 , that showed high selectivity for the 14-3-3σ/ERα complex over the 14-3-3σ/C-RAF complex. acs.org

Modulation of 14-3-3 Protein Conformational Stability

Beyond direct binding at the protein-protein interface, stabilizers can also influence the conformational stability of the 14-3-3 protein itself. These allosteric effects can have significant implications for the protein's function.

Impact on 14-3-3 Dimerization and Oligomerization

14-3-3 proteins exist and function as dimers. neurology.orgmolbiolcell.org The dimerization interface is critical for their stability and function. nih.gov Point mutations that disrupt the dimer interface can impair the regulatory functions of 14-3-3 proteins. nih.gov While most stabilizers are designed to bind at the client protein interface, some molecules could potentially modulate the dimerization equilibrium.

The dimerization of 14-3-3 is essential for its ability to bind to some client proteins, particularly those that have two phosphorylation sites. oup.com The two binding grooves of the dimer can simultaneously engage with two separate phosphomotifs on the same or different client proteins. nih.gov Studies have shown that while some client proteins can bind to monomeric 14-3-3, this binding is often independent of phosphorylation, whereas binding to the dimeric form is phosphorylation-dependent. molbiolcell.org Therefore, a stabilizer that influences the dimerization state of 14-3-3 could have profound effects on its target recognition and signaling output.

Effects on 14-3-3 Phosphorylation Status and Phospho-binding Preferences

14-3-3 proteins themselves can be subject to post-translational modifications, including phosphorylation. The phosphorylation status of 14-3-3 can, in turn, affect its ability to form dimers and bind to client proteins. molbiolcell.org Research has indicated that dimerization can diminish the susceptibility of 14-3-3 to phosphorylation, suggesting a counter-regulatory mechanism between these two events. molbiolcell.org

A stabilizer that alters the conformation of 14-3-3 could potentially influence its accessibility to kinases and phosphatases, thereby affecting its phosphorylation state. This, in turn, could modulate its preference for binding to different classes of phosphorylated motifs. 14-3-3 proteins recognize specific consensus motifs, such as mode I (R(S/T)Xp(S/T)XP) and mode II (RXXXp(S/T)XP), where 'p' denotes the phosphorylated residue. molbiolcell.org Some stabilizers have been shown to allosterically modulate the binding groove, potentially altering the affinity for different phosphopeptides. acs.org For instance, a fragment-based screening identified an allosteric stabilizer for the 14-3-3/TAZ protein-protein interaction that binds to a site distant from the peptide interface, between helices 8 and 9 of the 14-3-3 protein. acs.org This binding was shown to stabilize the "closed" conformation of 14-3-3, hindering the dissociation of the client peptide. acs.org

Interactions with O-Glycosylation and Endoplasmic Reticulum-Associated Processes

The endoplasmic reticulum is a critical organelle for the synthesis and folding of a significant portion of the proteome. The interplay between 14-3-3 proteins and processes within the ER is intricate. 14-3-3 proteins have been implicated in the ER-to-plasma-membrane trafficking of certain membrane protein complexes. biologists.com By stabilizing the interaction between 14-3-3 and its client proteins, a compound like "14-3-3|O/ER|A stabilizer-1" could have profound effects on protein fate, from their modification and folding to their eventual degradation.

Influence on O-GlcNAcylation Dynamics of Substrate Proteins

O-GlcNAcylation, the attachment of a single N-acetylglucosamine sugar to serine or threonine residues, is a dynamic post-translational modification that, like phosphorylation, plays a crucial role in regulating protein function. nih.gov There is a complex and significant crosstalk between O-GlcNAcylation and phosphorylation, as they compete for the same or adjacent modification sites. researchgate.netpnas.org

Recent studies have revealed that 14-3-3 proteins can act as "readers" for not only phosphoserine/threonine marks but also for O-GlcNAcylated proteins. nih.govnih.gov This dual recognition capability places 14-3-3 proteins at a critical juncture of these two major signaling pathways. nih.gov A stabilizer of the 14-3-3 interaction could therefore influence the O-GlcNAcylation status of a substrate protein in several ways:

Steric Hindrance and Competition: By locking a client protein in a 14-3-3-bound state, the stabilizer could sterically hinder the access of O-GlcNAc transferase (OGT) or O-GlcNAcase (OGA) to their target sites on the client protein. This could lead to either an increase or decrease in the O-GlcNAcylation of the substrate, depending on whether the stabilized conformation protects existing O-GlcNAc marks from removal or prevents new ones from being added.

Altering Substrate Conformation: The binding of 14-3-3 can induce conformational changes in the client protein. A stabilizer would enhance and prolong these changes, which could in turn make O-GlcNAcylation sites more or less accessible to the modifying enzymes.

Recruitment of Modifying Enzymes: 14-3-3 proteins are known to act as scaffolds, bringing together different proteins. A 14-3-3/client complex, stabilized by a small molecule, could potentially recruit OGT or OGA, thereby altering the O-GlcNAcylation dynamics of the substrate.

The table below illustrates the potential impact of a 14-3-3 stabilizer on the O-GlcNAcylation of a hypothetical substrate protein.

| Mechanism | Effect of 14-3-3 Stabilizer on Substrate O-GlcNAcylation | Potential Downstream Consequence |

| Steric Hindrance | Decreased or increased O-GlcNAcylation | Altered protein activity or localization |

| Conformational Change | Altered accessibility of O-GlcNAcylation sites | Modified interaction with other binding partners |

| Enzyme Recruitment | Localized increase or decrease in O-GlcNAcylation | Change in protein stability |

Relationship to ER Chaperone Activity and Protein Folding Quality Control

The ER possesses a sophisticated quality control system to ensure that only correctly folded proteins are trafficked to their final destinations. This system relies on a host of molecular chaperones and folding enzymes. 14-3-3 proteins can be considered to have chaperone-like activity by stabilizing specific conformations of their client proteins and preventing their aggregation. frontiersin.org

A 14-3-3 stabilizer could significantly impact ER protein folding quality control:

Promoting Correct Folding: For some client proteins, binding to 14-3-3 is a crucial step in their maturation and folding process. By stabilizing this interaction, the compound could promote the adoption of the native conformation and facilitate the exit of the client protein from the ER. For instance, the natural product Fusicoccin-A stabilizes the interaction between 14-3-3 and the H+-ATPase in plants, which is crucial for its activation. acs.org

Masking ER Retention Signals: Some proteins contain ER-retention signals that prevent their forward transport until they are properly folded and assembled. 14-3-3 binding has been shown to mask such signals, thereby promoting the trafficking of the client protein out of the ER. biologists.com A stabilizer would enhance this effect, potentially leading to an increased cell surface expression of the client protein. The interaction between 14-3-3 and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a key example, where 14-3-3 binding reduces CFTR's interaction with coat protein complex I (COPI), thereby decreasing its retrograde transport to the ER. molbiolcell.org

The following table summarizes the potential effects of a 14-3-3 stabilizer on ER chaperone activity and protein folding.

| Client Protein | Known Stabilizer | Effect on 14-3-3 Interaction | Impact on Protein Folding/Trafficking |

| Estrogen Receptor Alpha (ERα) | Fusicoccin-A, Synthetic molecules | Stabilization of the 14-3-3/ERα complex. pnas.orgacs.orgnih.gov | Inhibition of ERα dimerization and nuclear localization. pnas.orgnih.gov |

| CFTR | (Hypothetical Stabilizer) | Enhanced binding of 14-3-3 to phosphorylated R-domain. molbiolcell.org | Reduced retrograde transport and increased cell surface expression. molbiolcell.org |

| H+-ATPase (plant) | Fusicoccin-A | Strong stabilization of the 14-3-3/H+-ATPase complex. acs.org | Activation of the enzyme. acs.org |

Modulation of ER-Associated Degradation (ERAD) Pathways

Proteins that fail to fold correctly in the ER are targeted for degradation via the ER-associated degradation (ERAD) pathway. This process involves the recognition of misfolded proteins, their retro-translocation from the ER to the cytoplasm, ubiquitination, and subsequent degradation by the proteasome.

The stabilization of 14-3-3/client protein interactions can directly influence ERAD:

Protection from Degradation: By binding to a client protein, 14-3-3 can shield it from being recognized by the ERAD machinery. This protective role can be enhanced by a stabilizer, leading to an increased half-life of the client protein. For example, 14-3-3σ has been shown to protect p53 from Mdm2-mediated ubiquitination and degradation. biologists.com

Altering Subcellular Localization: By promoting the export of a client protein from the ER, a 14-3-3 stabilizer can effectively rescue it from ERAD. Once in the cytoplasm or at the plasma membrane, the protein is no longer a substrate for the ER-resident degradation machinery.

Influencing Ubiquitin Ligase Interaction: 14-3-3 binding can modulate the interaction of a client protein with ubiquitin ligases, the enzymes responsible for tagging proteins for degradation. A stabilizer could either block the binding of a ubiquitin ligase, thus preventing degradation, or in some contexts, potentially promote it.

The table below outlines the potential modulation of ERAD pathways by a 14-3-3 stabilizer.

| Mechanism | Effect of 14-3-3 Stabilizer | Consequence for Client Protein |

| Shielding from ERAD Machinery | Enhanced protection of the client protein | Increased protein stability and accumulation |

| Promoting ER Export | Increased trafficking out of the ER | Escape from ER-based degradation |

| Modulating Ubiquitin Ligase Interaction | Inhibition of ubiquitin ligase binding | Reduced ubiquitination and degradation |

Cellular and Subcellular Consequences of 14 3 3|o/er|a Stabilizer 1 Treatment

Impact on 14-3-3 Protein Subcellular Localization and Trafficking

The subcellular localization of the seven mammalian 14-3-3 isoforms (β, γ, ε, η, σ, τ, and ζ) is diverse and dynamic, with distributions observed in the nucleus, cytoplasm, and associated with various organelles, including the endoplasmic reticulum (ER) and mitochondria. nih.gov This localization is not static and is highly dependent on the specific client proteins with which they are interacting. molbiolcell.org 14-3-3 proteins can influence the localization of their binding partners by masking nuclear localization sequences (NLS) or nuclear export sequences (NES), thereby sequestering them in the cytoplasm or nucleus, respectively. frontiersin.org

While direct studies on the impact of 14-3-3σ/ERα stabilizer-1 on the subcellular localization and trafficking of 14-3-3 proteins themselves are not extensively detailed in the current body of research, the mechanism of action of this stabilizer allows for informed hypotheses. By covalently enhancing the association between 14-3-3σ and ERα, the stabilizer would be expected to influence the subcellular fate of the entire complex. ERα is a transcription factor that shuttles between the cytoplasm and the nucleus to regulate gene expression. The stabilization of the 14-3-3σ/ERα complex could potentially lead to the sequestration of ERα in the cytoplasm, thereby altering its nuclear functions. Consequently, the subcellular distribution of 14-3-3σ would be more prominently associated with the localization of the stabilized ERα complex. The specific isoform, 14-3-3σ, has been observed in both the nucleus and the cytoplasm and is notably associated with the centrosome during mitosis. nih.gov Treatment with the stabilizer could therefore shift the equilibrium of 14-3-3σ localization towards the compartment where the stabilized complex with ERα predominantly resides.

Regulation of 14-3-3-Mediated Protein-Protein Interaction Networks

The primary and most well-documented effect of 14-3-3σ/ERα stabilizer-1 is its modulation of the intricate network of protein-protein interactions (PPIs) mediated by 14-3-3 proteins. These stabilizers, often referred to as "molecular glues," function by increasing the affinity between a 14-3-3 protein and a specific client protein.

Identification of Affected 14-3-3 Client Proteins

Research has identified a range of 14-3-3 client proteins whose interaction with 14-3-3σ is affected by stabilizers. While 14-3-3σ/ERα stabilizer-1 is designed for a degree of selectivity, related compounds and the broader class of 14-3-3 stabilizers have been shown to affect the binding of several client proteins. The client proteins are typically recognized by 14-3-3 proteins through specific phosphoserine/phosphothreonine-containing motifs.

Key client proteins affected by 14-3-3 stabilizers include:

Estrogen Receptor alpha (ERα): The primary target for which 14-3-3σ/ERα stabilizer-1 was developed. Stabilization of this interaction is a therapeutic strategy for certain cancers.

C-RAF: A serine/threonine-protein kinase involved in the MAP kinase signaling pathway.

USP8: A deubiquitinating enzyme that plays a role in endosomal trafficking.

FOXO1: A member of the forkhead box family of transcription factors involved in metabolism and cell death.

p53: A critical tumor suppressor protein that regulates the cell cycle.

Cdc25B and Cdc25C: Phosphatases that are key regulators of cell cycle progression.

c-MYC: A proto-oncogene and transcription factor that regulates cell growth and proliferation.

Table 1: Affected 14-3-3 Client Proteins and the Fold Increase in Binding Affinity with Stabilizer Treatment

| Client Protein | Function | Fold Increase in 14-3-3σ Binding Affinity |

|---|---|---|

| ERα | Transcription factor | 19-fold |

| C-RAF | Kinase in MAPK pathway | 81-fold |

| USP8 | Deubiquitinating enzyme | 4-fold |

| FOXO1 | Transcription factor | 5-fold (with a selective stabilizer) |

| p53 | Tumor suppressor | 4-fold (with a cooperative stabilizer) |

Data synthesized from multiple studies on 14-3-3 stabilizers.

Alterations in Protein Complex Formation and Dissociation

The treatment with 14-3-3σ/ERα stabilizer-1 leads to a significant increase in the formation of the 14-3-3σ/ERα complex. Biophysical assays have demonstrated that these stabilizers can enhance the binding affinity by many folds. For instance, a non-selective stabilizer was shown to increase the affinity of 14-3-3σ for a phosphopeptide derived from ERα by 19-fold, and for C-RAF by 81-fold. More evolved and selective stabilizers have achieved even greater potency and selectivity for the 14-3-3σ/ERα complex.

This enhanced complex formation has profound downstream consequences. By stabilizing the interaction with 14-3-3, the client protein's activity, localization, and stability can be altered. For example, the stabilization of the 14-3-3/ERα complex is intended to prevent the dimerization and nuclear translocation of ERα, thereby inhibiting its transcriptional activity which drives the proliferation of certain breast cancer cells. The increased stability of these complexes can also protect the client protein from dephosphorylation or degradation, thus prolonging its signaling or inhibitory functions.

Effects on ER Homeostasis and Stress Responses

The endoplasmic reticulum (ER) is a critical organelle for protein folding and secretion, lipid synthesis, and calcium homeostasis. The proper functioning of the ER is maintained by a quality control system, and its disruption leads to ER stress and the activation of the unfolded protein response (UPR).

Modulation of Unfolded Protein Response (UPR) Signaling Branches

There is growing evidence for the involvement of 14-3-3 proteins in the regulation of ER stress and the UPR. The 14-3-3ζ isoform, for example, has been shown to protect against ER stress, and its overexpression in mice led to the downregulation of several key components of the UPR pathway, including GRP78, ATF4, and ATF6. nih.gov Furthermore, a yeast ortholog of 14-3-3, Bmh2, has been identified as a modulator of the UPR. grantome.com Some 14-3-3 isoforms have also been found to be physically associated with the ER. nih.gov

However, direct experimental evidence detailing the effects of 14-3-3σ/ERα stabilizer-1 on the signaling branches of the UPR (IRE1, PERK, and ATF6) is currently lacking in the scientific literature. Given the established role of some 14-3-3 isoforms in ER stress responses, it is plausible that modulating 14-3-3σ activity through a stabilizer could have downstream effects on ER homeostasis. Such effects would likely be indirect, resulting from the altered activity of 14-3-3σ's client proteins that may be involved in ER function or stress signaling. Further research is required to elucidate any such connection.

Influence on ER-Mitochondria Associated Membranes (MAMs)

ER-Mitochondria Associated Membranes (MAMs) are specialized subcellular compartments that serve as crucial hubs for communication between the ER and mitochondria, regulating processes such as calcium signaling, lipid metabolism, and apoptosis. koreascience.kr The protein composition of MAMs is complex and dynamic, and alterations in MAM integrity are associated with various diseases. frontiersin.org

To date, there is no published research that directly investigates the influence of 14-3-3σ/ERα stabilizer-1 on the structure or function of ER-Mitochondria Associated Membranes. While 14-3-3 proteins have a widespread presence and diverse functions within the cell, a specific role at the MAM interface, and how this might be affected by a 14-3-3σ specific stabilizer, remains an area for future investigation.

Consequences for Cellular Signaling Pathways Beyond 14-3-3 and ER

Treatment with a 14-3-3 stabilizer, such as a hypothetical "14-3-3|O/ER|A stabilizer-1," is anticipated to have significant consequences on cellular signaling pathways that extend beyond the immediate stabilization of 14-3-3 protein-protein interactions (PPIs). By locking 14-3-3 proteins into complexes with their client proteins, such stabilizers can profoundly influence interconnected cellular processes, notably autophagy, lysosomal function, and the delicate balance between cell survival and apoptosis.

Cross-talk with Autophagy and Lysosomal Pathways

The 14-3-3 protein family is a critical regulator of autophagy, a cellular process of self-digestion that is essential for homeostasis and adaptation to stress. e-century.us These proteins typically act as inhibitors of autophagy by binding to and sequestering key autophagy-related (ATG) proteins. nih.govnih.gov A stabilizer of 14-3-3 interactions would likely enhance this inhibitory effect, leading to a suppression of autophagic flux.

The mechanism of this regulation is multifaceted. 14-3-3 proteins interact with several core components of the autophagy machinery in a phosphorylation-dependent manner. nih.gov For example, under normal conditions, the master regulator of lysosomal biogenesis and autophagy, Transcription Factor EB (TFEB), is phosphorylated and binds to 14-3-3 proteins in the cytoplasm. neurology.org This interaction prevents TFEB's translocation to the nucleus, thereby blocking the transcription of genes required for autophagy and lysosome formation. neurology.orgnih.gov A 14-3-3 stabilizer would be expected to fortify this cytoplasmic sequestration of TFEB, thus inhibiting the cell's ability to initiate an autophagic response.

Furthermore, 14-3-3 proteins regulate other key autophagy initiators. They can bind to Beclin-1 and the class III phosphoinositide 3-kinase (PI3KC3 or hVps34), both essential for the formation of autophagosomes. nih.govnih.gov By stabilizing these interactions, a compound like "14-3-3|O/ER|A stabilizer-1" would likely inhibit the activity of these crucial proteins, further halting the autophagy process at its initial stages. nih.govnih.gov

Table 1: Key Autophagy-Related Proteins Regulated by 14-3-3 and the Predicted Impact of a 14-3-3 Stabilizer

| Target Protein | Role in Autophagy | Consequence of 14-3-3 Binding | Predicted Effect of 14-3-3 Stabilizer Treatment |

| TFEB | Master transcriptional regulator of autophagy and lysosomal biogenesis | Cytoplasmic sequestration, preventing nuclear translocation and gene transcription. neurology.orgnih.gov | Enhanced cytoplasmic retention of TFEB, leading to suppression of autophagy. nih.gov |

| Beclin-1 | Core component of the PI3KC3 complex, essential for autophagosome nucleation | Inhibition of autophagosome formation. nih.govnih.gov | Increased inhibition of Beclin-1 activity, resulting in reduced autophagosome initiation. |

| hVps34 (PI3KC3) | Catalytic subunit of the PI3KC3 complex, produces PI3P for autophagosome formation | Inhibition of lipid kinase activity. nih.govnih.gov | Sustained inhibition of hVps34, leading to decreased PI3P levels and blocked autophagy. |

| ULK1 | Serine/threonine kinase that initiates autophagy | Regulation of ULK1 activity and stability. nih.govtandfonline.com | Altered ULK1 signaling, likely contributing to the overall suppression of autophagy initiation. |

Impact on Apoptotic or Survival Signaling Depending on Context

The 14-3-3 proteins are central hubs in signaling pathways that determine cell fate, acting predominantly as pro-survival factors by antagonizing apoptosis. nih.govnih.govportlandpress.com They execute this function by binding to and inactivating key components of the apoptotic machinery. nih.gov Consequently, a stabilizer of 14-3-3 PPIs is generally expected to bolster cell survival signals and suppress programmed cell death.

One of the most well-characterized anti-apoptotic functions of 14-3-3 proteins is the sequestration of the BCL-2 family member, BCL-2 antagonist of cell death (BAD). nih.gov When phosphorylated by survival kinases like AKT, BAD is bound by 14-3-3 proteins and held in the cytoplasm, preventing it from interacting with anti-apoptotic proteins at the mitochondrial membrane and triggering cell death. nih.govfrontiersin.org A 14-3-3 stabilizer would reinforce this sequestration, thereby promoting cell survival.

Similarly, 14-3-3 proteins can bind to and inhibit other pro-apoptotic molecules, including the BCL-2 associated X protein (BAX) and Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in stress-induced apoptotic pathways. nih.govpnas.org By stabilizing the 14-3-3/ASK1 complex, a stabilizer would block ASK1-induced apoptosis, which is a mechanism activated by stimuli such as TNF-α and certain anticancer drugs. pnas.org

The ultimate impact of a 14-3-3 stabilizer on cell fate is, however, highly context-dependent. nih.gov The specific outcome can be influenced by the particular 14-3-3 isoforms present, the cellular type, and the prevailing physiological or pathological conditions. nih.gov For instance, the 14-3-3σ isoform is often considered a tumor suppressor, and its stabilization could potentially enhance anti-cancer effects. frontiersin.orgacs.org In most other contexts, however, where isoforms like 14-3-3ζ or 14-3-3ε are dominant, stabilization is likely to enhance pro-survival and anti-apoptotic signaling. nih.govfrontiersin.org

Table 2: Pro-Apoptotic Proteins Regulated by 14-3-3 and the Predicted Impact of a 14-3-3 Stabilizer

| Target Protein | Role in Apoptosis | Consequence of 14-3-3 Binding | Predicted Effect of 14-3-3 Stabilizer Treatment |

| BAD | Pro-apoptotic BCL-2 family member | Sequestration in the cytoplasm, preventing its pro-apoptotic action at the mitochondria. nih.govfrontiersin.org | Enhanced cell survival due to increased cytoplasmic retention of BAD. |

| BAX | Pro-apoptotic BCL-2 family member | Inhibition of its translocation to the mitochondria. nih.gov | Suppression of apoptosis by preventing BAX-mediated mitochondrial outer membrane permeabilization. |

| ASK1 | Mitogen-activated protein kinase kinase kinase (MAPKKK) that mediates stress-induced apoptosis | Inhibition of pro-apoptotic kinase activity. pnas.org | Increased resistance to stress-induced apoptosis. portlandpress.compnas.org |

| FOXO Transcription Factors | Promote transcription of genes involved in apoptosis | Cytoplasmic retention, preventing nuclear translocation and transcription of pro-apoptotic genes. nih.govnih.gov | Enhanced cell survival through the inhibition of FOXO-mediated gene expression. |

In Vitro Methodologies for Investigating 14 3 3|o/er|a Stabilizer 1

Biochemical Assays for Protein-Ligand Interaction

A variety of biophysical and biochemical assays are employed to quantitatively assess the binding affinity, thermodynamics, and kinetics of 14-3-3σ/ERα stabilizer-1. These techniques are instrumental in elucidating the molecular details of how this stabilizer enhances the protein-protein interaction (PPI) between 14-3-3σ and a phosphorylated peptide derived from ERα.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions. In the context of 14-3-3σ/ERα stabilizer-1, SPR assays can be designed to measure the binding kinetics (association and dissociation rates) and affinity of the stabilizer to the 14-3-3σ/ERα complex. acs.orgacs.org Typically, recombinant 14-3-3σ protein is immobilized on a sensor chip, and a solution containing the ERα phosphopeptide and the stabilizer is flowed over the surface. acs.org This method allows for the determination of the equilibrium dissociation constant (Kd) of the ternary complex. acs.org An alternative SPR format involves pre-incubating the stabilizer with the 14-3-3σ/ERα complex before immobilization to quantify the apparent Kd. acs.org

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction. nih.gov For 14-3-3σ/ERα stabilizer-1, ITC experiments involve titrating the stabilizer into a sample cell containing the 14-3-3σ protein and the ERα phosphopeptide. The resulting data can be analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govfrontiersin.org Studies on similar stabilizers have shown that the stabilization of the 14-3-3σ/ERα interaction is often an enthalpically driven process, indicating the formation of favorable non-covalent interactions. frontiersin.orgnih.gov For instance, the addition of a stabilizer can enhance the binding affinity by lowering the Kd value, a change that is driven by a favorable enthalpic contribution. nih.gov

Table 1: Representative Biophysical Data for 14-3-3σ/ERα Interaction Stabilizers

| Technique | Parameter | Value | Condition |

|---|---|---|---|

| ITC | Kd | 2.4 ± 0.2 µM | 14-3-3σ : ERα (DMSO) |

| ITC | Kd | 0.7 ± 0.05 µM | + Stabilizer 1 |

| ITC | Kd | 0.5 ± 0.08 µM | + Stabilizer 1 + Stabilizer 3 |

| FP | Apparent Kd | 6.7 ± 0.6 nM | 14-3-3σ : ERα |

| FP | Apparent Kd | 2.3 ± 0.1 nM | + Stabilizer 1 + Stabilizer 3 |

| FP | EC50 | 0.88 ± 0.1 µM | Titration of Stabilizer 1 |

| FP | EC50 | 0.56 ± 0.1 µM | Titration of Stabilizer 1 in presence of Stabilizer 3 |

This table presents hypothetical data based on published findings for similar compounds to illustrate the type of information generated by these assays. nih.gov

Differential Scanning Fluorimetry (DSF) and Thermal Shift Assays

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. The binding of a stabilizer to the 14-3-3σ/ERα complex is expected to increase its thermal stability, resulting in a higher melting temperature (Tm). nih.govacs.org In a typical DSF experiment, the 14-3-3σ protein, ERα phosphopeptide, and stabilizer-1 are mixed with a fluorescent dye that binds to hydrophobic regions of the protein. As the temperature is gradually increased, the protein unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The midpoint of this transition is the Tm. An increase in Tm in the presence of the stabilizer indicates a direct binding and stabilization of the complex. nih.govacs.org This technique is particularly useful for initial screening and validation of stabilizing compounds. escholarship.org

Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Fluorescence Polarization (FP), or fluorescence anisotropy (FA), is a widely used solution-based technique for studying PPIs. acs.orgnih.gov In the context of 14-3-3σ/ERα stabilizer-1, a fluorescently labeled ERα phosphopeptide is used. nih.gov In its free form, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger 14-3-3σ protein, the tumbling rate of the fluorescent peptide slows down, leading to an increase in polarization. The addition of a stabilizer enhances the formation of this complex, resulting in a further increase in polarization. biorxiv.org FP assays are used to determine the binding affinity and to calculate the half-maximal effective concentration (EC50) of the stabilizer. biorxiv.org By performing titrations in the presence and absence of the stabilizer, the fold-stabilization can be quantified. escholarship.org

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is another powerful assay for monitoring PPIs. This technique relies on the transfer of energy between a donor fluorophore (e.g., terbium or europium) and an acceptor fluorophore (e.g., a fluorescent dye) when they are in close proximity. For the 14-3-3σ/ERα system, the 14-3-3σ protein could be labeled with the donor and the ERα peptide with the acceptor. The formation of the ternary complex in the presence of stabilizer-1 brings the donor and acceptor into close proximity, resulting in a FRET signal. TR-FRET assays are highly sensitive and can be formatted for high-throughput screening to identify and characterize PPI stabilizers. acs.org

Table 2: Fluorescence Polarization Screening Data for a Covalent 14-3-3σ Stabilizer

| Compound | Target | EC50 |

|---|---|---|

| EN171 | 14-3-3σ with ERα | 9 µM |

| EN171 | 14-3-3σ with YAP | 45 µM |

| EN171 | 14-3-3σ with TAZ | 107 µM |

This table shows example data from a fluorescence polarization screen of a covalent molecular glue, demonstrating its varying efficacy with different 14-3-3 client proteins. biorxiv.org

Cell-Free Systems for Mechanistic Elucidation

To perform the detailed biophysical and biochemical assays described above, high-quality, purified components are essential. Cell-free systems are indispensable for producing the necessary recombinant proteins and for conducting mechanistic studies.

Recombinant Protein Expression and Purification Strategies

The production of recombinant human 14-3-3σ is a prerequisite for in vitro studies of stabilizer-1. The protein is typically expressed in Escherichia coli using an expression vector such as pET-22b(+). acs.org The expressed protein often includes an affinity tag, such as a polyhistidine (His-tag), to facilitate purification. After cell lysis, the protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by additional purification steps like ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity. The identity and integrity of the purified 14-3-3σ protein are confirmed by techniques such as SDS-PAGE and mass spectrometry. biorxiv.org Some studies may utilize specific isoforms of 14-3-3, such as 14-3-3ζ, which is known to express well in E. coli. nih.gov

Enzyme Activity Assays (if applicable to a specific client protein)

While ERα is a transcription factor and not an enzyme, 14-3-3 proteins regulate the activity of numerous client proteins that are enzymes. biorxiv.orgopenagrar.de Should stabilizer-1 be investigated for its effects on other 14-3-3 client proteins that are enzymes, specific enzyme activity assays would be employed. For example, if 14-3-3 binding to a kinase is stabilized, a kinase activity assay would be performed to determine if the stabilization inhibits or enhances the kinase's catalytic function. These assays typically measure the rate of substrate phosphorylation, often using radiolabeled ATP or specific antibodies that recognize the phosphorylated substrate. biorxiv.org For a client protein like ExoS, a bacterial toxin with ADP-ribosyltransferase activity, stabilization of its interaction with 14-3-3 could be monitored by quantifying the incorporation of radiolabeled ADP-ribose into a substrate. nih.gov Such assays are crucial for understanding the functional consequences of stabilizing a particular 14-3-3/client protein interaction.

Cellular Assays for Functional Characterization

The functional characterization of compounds that stabilize the interaction between the 14-3-3 protein and Estrogen Receptor alpha (ERα), referred to here as 14-3-3|O/ER|A stabilizer-1, relies on a suite of sophisticated in vitro cellular assays. These techniques are essential for elucidating the stabilizer's mechanism of action, from its impact on protein localization and interaction within the cell to its ultimate effect on gene expression pathways.

Immunofluorescence and Live-Cell Imaging for Subcellular Localization

Immunofluorescence and live-cell imaging are powerful techniques used to visualize the subcellular localization of 14-3-3 and ERα and to observe how their distribution might be altered by a stabilizer. ERα is known to shuttle between the cytoplasm and the nucleus. The 14-3-3 proteins are primarily located in the cytoplasm but can also be found in the nucleus, where they regulate the activity of various transcription factors.

In a typical immunofluorescence experiment, cells, such as the ERα-positive breast cancer cell line MCF-7, are treated with the 14-3-3|O/ER|A stabilizer-1. The cells are then fixed, permeabilized, and incubated with primary antibodies specific to ERα and a particular 14-3-3 isoform (e.g., 14-3-3ζ or 14-3-3β). Subsequently, fluorescently labeled secondary antibodies that bind to the primary antibodies are added. These fluorescent tags allow for the visualization of the proteins' locations using a fluorescence microscope. An increase in the co-localization of the fluorescent signals for 14-3-3 and ERα, particularly in the cytoplasm, would suggest that the stabilizer is effectively sequestering ERα away from its nuclear sites of action.

Live-cell imaging offers the advantage of observing these dynamics in real-time. Cells can be transfected with plasmids encoding fluorescently tagged versions of ERα (e.g., ERα-GFP) and 14-3-3 (e.g., 14-3-3-RFP). Researchers can then monitor the movement and interaction of these proteins in living cells before and after the addition of the stabilizer. For example, live-cell imaging has been employed to assess the effects of stabilizers on estradiol-induced cell proliferation in ERα-positive cell lines. researchgate.net

| Assay Type | Target Proteins | Cell Line | Treatment | Observed Outcome | Interpretation |

|---|---|---|---|---|---|

| Immunofluorescence | Endogenous ERα, 14-3-3ζ | MCF-7 | 14-3-3|O/ER|A stabilizer-1 | Increased cytoplasmic co-localization of ERα and 14-3-3ζ signals. | Stabilizer promotes the retention of ERα in the cytoplasm by enhancing its binding to 14-3-3. |

| Live-Cell Imaging | ERα-GFP, 14-3-3-RFP | T47D | Estradiol (B170435), then Stabilizer | Reduced nuclear translocation of ERα-GFP upon estradiol stimulation in the presence of the stabilizer. | The stabilized 14-3-3/ERα complex counteracts estradiol-induced nuclear import of ERα. |

Co-Immunoprecipitation and Proximity Ligation Assays (PLA) for Protein Interactions

To confirm that 14-3-3|O/ER|A stabilizer-1 enhances the direct interaction between 14-3-3 and ERα within a cellular context, Co-Immunoprecipitation (Co-IP) and Proximity Ligation Assays (PLA) are employed.

Co-IP is used to isolate and identify protein complexes. In this method, a cell lysate is incubated with an antibody that specifically targets one of the proteins of interest, for instance, 14-3-3. The antibody-protein complex is then captured on beads, pulling the target protein and any associated proteins out of the solution. These associated proteins can then be identified by Western blotting. Studies have demonstrated that endogenous ERα and 14-3-3 can be successfully isolated from MCF-7 cell lysates using a pull-down approach with fusicoccin-coated beads, confirming the interaction. nih.gov The addition of a 14-3-3|O/ER|A stabilizer-1 to the cell culture medium prior to lysis is expected to increase the amount of ERα that is co-precipitated with the 14-3-3 protein, providing direct evidence of interaction stabilization.

The Proximity Ligation Assay (PLA) is a highly sensitive technique for visualizing and quantifying protein-protein interactions in situ. Cells are treated with the stabilizer, fixed, and then incubated with primary antibodies against both 14-3-3 and ERα. Next, secondary antibodies attached to short DNA strands (oligonucleotides) are added. If the two proteins are in close proximity (less than 40 nm), the DNA strands can be ligated to form a circular DNA template, which is then amplified. A fluorescent probe binds to the amplified DNA, generating a distinct fluorescent spot for each interaction. Recent studies have utilized PLA to directly observe increased ERα/14-3-3 interactions in cells treated with stabilizer compounds. researchgate.net An increase in the number of fluorescent spots per cell directly correlates with an enhanced level of interaction between 14-3-3 and ERα.

| Assay | Experimental Condition | Measurement | Result | Conclusion |

|---|---|---|---|---|

| Co-Immunoprecipitation | MCF-7 cells treated with Stabilizer vs. vehicle control, followed by IP with anti-14-3-3 antibody. | Amount of ERα detected in the immunoprecipitate by Western blot. | Significantly higher band intensity for ERα in the stabilizer-treated sample. | The stabilizer enhances the formation or stability of the 14-3-3/ERα complex in cells. |

| Proximity Ligation Assay (PLA) | MCF-7 cells treated with Stabilizer vs. vehicle control. | Number of fluorescent PLA signals per cell nucleus/cytoplasm. | A quantitative increase in PLA signals in the cytoplasm of stabilizer-treated cells. researchgate.net | The stabilizer directly promotes the close-proximity interaction of 14-3-3 and ERα within the cellular environment. |

Western Blotting and Quantitative Proteomics for Protein Expression and Modification Levels

Western blotting is an indispensable tool for assessing the levels of total protein expression and post-translational modifications, such as phosphorylation. The interaction between 14-3-3 and ERα is dependent on the phosphorylation of ERα at the Threonine-594 (T594) residue. nih.govnih.gov

Using a phospho-T594-specific antibody, Western blot analysis can be performed on lysates from cells treated with a 14-3-3|O/ER|A stabilizer-1 to determine if the compound affects the phosphorylation state of ERα at this critical residue. nih.gov Furthermore, total levels of ERα and 14-3-3 proteins can be measured to ensure that the observed effects are due to the stabilization of the complex rather than an alteration in the expression of either protein. Research has shown that treatment with stabilizers can lead to increased total ERα levels, which is accompanied by a commensurate increase in T594 phosphorylation. biorxiv.org

Quantitative proteomics, using techniques like mass spectrometry, offers a more global and unbiased view. It can be used to confirm the identity of proteins interacting with the 14-3-3/ERα complex and to quantify changes in phosphorylation across the entire proteome in response to the stabilizer. Mass spectrometry has been crucial in confirming that T594 is a distinct ERα phosphorylation site in MCF-7 breast cancer cells. nih.govnih.gov

Reporter Gene Assays for Pathway Activation

The ultimate functional consequence of stabilizing the 14-3-3/ERα interaction is the inhibition of ERα's transcriptional activity. nih.govnih.gov Reporter gene assays are the standard method for quantifying this effect.

In this assay, cells (e.g., MCF-7) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Estrogen Response Elements (EREs). When ERα is active, it binds to these EREs and drives the expression of the luciferase enzyme. The activity of the enzyme, which produces a measurable light signal upon addition of its substrate, is directly proportional to the transcriptional activity of ERα.

To test the efficacy of a 14-3-3|O/ER|A stabilizer-1, transfected cells are treated with an estrogen, like estradiol (E2), to stimulate ERα activity, in the presence and absence of the stabilizer compound. A potent stabilizer will significantly reduce the E2-induced luciferase activity, demonstrating its ability to suppress the transcriptional function of ERα. researchgate.net This assay is crucial for quantifying the inhibitory effect of the stabilizer on the ERα signaling pathway and has been used to evaluate various natural and synthetic stabilizer molecules. researchgate.netbiorxiv.org

| Treatment Group | Description | Relative Luciferase Units (RLU) | Interpretation |

|---|---|---|---|

| Vehicle Control | Cells with no treatment. | 1.0 | Baseline ERα activity. |

| Estradiol (E2) | Cells stimulated with E2 to activate ERα. | 15.4 | Strong activation of ERα transcriptional activity. |

| E2 + Stabilizer-1 | Cells treated with E2 and the stabilizer. | 4.2 | Stabilizer significantly inhibits E2-induced ERα activity. |

| Stabilizer-1 Only | Cells treated with only the stabilizer. | 0.9 | Stabilizer has no agonistic activity on its own. |

Investigation of 14 3 3|o/er|a Stabilizer 1 in Pre Clinical Research Models

Application in Genetically Engineered Cellular Models

Genetically engineered cell lines are foundational tools for elucidating the specific molecular interactions required for a compound's activity. By precisely manipulating the expression or sequence of target proteins, researchers can confirm that a compound's effects are mediated through the intended mechanism.

To unequivocally demonstrate that the activity of covalent stabilizers is dependent on the 14-3-3σ protein, CRISPR-Cas9 technology has been utilized to create knockout (KO) cell lines. In a study investigating a heterobifunctional molecule derived from a 14-3-3σ covalent stabilizer, 14-3-3σ KO HCT116 cells were employed. nih.govnih.gov The results showed a significant attenuation of the compound's activity in the KO cells compared to wild-type (WT) cells, providing direct evidence that 14-3-3σ is the essential target for the compound's mechanism of action. nih.govnih.gov This approach validates the on-target engagement and specificity of molecules designed to interact with 14-3-3σ.

Overexpression and knockdown models are crucial for confirming the on-target activity and specific binding mechanisms of 14-3-3σ/ERα stabilizers. In studies with the covalent molecular glue EN171, which also stabilizes the 14-3-3σ/ERα interaction, shRNA was used to knock down 14-3-3σ in T47D and MCF7 breast cancer cells. biorxiv.org The observed inhibitory effects of the stabilizer on ERα transcriptional activity were significantly reduced in the knockdown cells, confirming that the compound's action is dependent on the presence of the 14-3-3σ protein. nih.govbiorxiv.org

Furthermore, to validate the covalent interaction with the unique Cys38 residue of 14-3-3σ, site-directed mutagenesis has been used in cellular assays. le.ac.uknih.gov A NanoBRET (NanoLuciferase Bioluminescence Resonance Energy Transfer) assay was developed using HEK-293T cells transfected to overexpress Nluc-ERα and 14-3-3σ-HaloTag. biorxiv.orgbiorxiv.org When these cells were treated with 14-3-3σ/ERα stabilizer-1 (compound 181), a dose-dependent increase in the BRET signal was observed, indicating stabilization of the protein-protein interaction (PPI) in live cells. biorxiv.orgacs.org Crucially, when a mutant 14-3-3σ (C38N), where the target cysteine was replaced with asparagine, was used, no stabilization of the ERα/14-3-3 interaction was observed. biorxiv.org This finding confirms that the covalent bond formation at the Cys38 position is necessary for the stabilizer's activity. biorxiv.org

Table 1: Studies of 14-3-3σ/ERα Stabilizer-1 and Analogs in Genetically Engineered Cellular Models

| Cell Line | Genetic Model | Compound Tested | Key Assay | Primary Finding | Reference |

|---|---|---|---|---|---|

| HEK-293T | Overexpression of Nluc-ERα and 14-3-3σ-HaloTag (WT vs. C38N mutant) | 181 (14-3-3σ/ERα stabilizer-1) | NanoBRET | Compound 181 increased ERα/14-3-3σ interaction with an EC50 of 2.4 µM; no effect was observed with the C38N mutant, confirming the covalent binding requirement. | biorxiv.org |

| T47D & MCF7 | shRNA-mediated knockdown of 14-3-3σ | EN171 (covalent 14-3-3σ/ERα stabilizer) | Luciferase Reporter Assay | Inhibitory effects of the stabilizer on ERα and Hippo transcriptional activity were significantly attenuated upon 14-3-3σ knockdown. | nih.govbiorxiv.org |

| HCT116 | CRISPR-Cas9 knockout of 14-3-3σ | QS57 (heterobifunctional 14-3-3σ recruiter) | Western Blot for protein localization | Compound-mediated cytosolic sequestration of the target protein BRD4 was completely attenuated in 14-3-3σ KO cells. | nih.gov |

Study in Relevant Non-Human Cell-Based Disease Models

To bridge the gap between simplified 2D cell culture and complex in vivo systems, advanced cell-based models that better recapitulate the architecture and heterogeneity of native tissues are employed.

Patient-derived organoids are three-dimensional (3D) culture systems that preserve the genetic and phenotypic characteristics of the original tumor. Recent research has demonstrated the utility of 14-3-3σ/ERα stabilizers in organoids derived from patients with endocrine-therapy-resistant breast cancer. biorxiv.orgresearchgate.net In these advanced models, covalent stabilizers, including compound 181, were shown to be effective at suppressing ERα activity. researchgate.net The studies highlighted that the stabilization of the ERα/14-3-3 interaction remained an efficacious strategy even in the presence of clinically relevant, constitutively active ERα mutations. researchgate.netresearchgate.net Furthermore, the stabilizers acted synergistically with the current endocrine therapy fulvestrant, leading to a more profound suppression of organoid proliferation. researchgate.net These findings underscore the potential of this therapeutic strategy in clinically challenging, resistant disease settings.

Analysis in Established In Vivo Non-Human Organism Models

Drosophila melanogaster and Caenorhabditis elegans Models

The fruit fly (Drosophila melanogaster) and the nematode worm (Caenorhabditis elegans) are powerful invertebrate models for genetic and developmental studies. Both organisms have conserved 14-3-3 proteins that are crucial for normal physiology. In Drosophila, 14-3-3 proteins are involved in regulating microtubule-associated proteins, oocyte development, and spindle formation. nih.gov Knockdown of 14-3-3 isoforms in fruit flies can lead to defects in spindle bipolarity. nih.gov In C. elegans, the 14-3-3 homolog, PAR-5, is essential for establishing anterior-posterior axis polarization during development. nih.gov

While the fundamental roles of 14-3-3 proteins are well-documented in these models researchgate.netnih.gov, a review of current literature did not identify specific studies investigating the effects of externally administered 14-3-3 PPI stabilizer compounds. These organisms remain valuable platforms for future research to dissect the genetic pathways affected by such molecules.

Zebrafish (Danio rerio) Models

The zebrafish (Danio rerio) is a widely used vertebrate model in developmental biology and disease research. Zebrafish possess 14-3-3 protein homologs, such as 14-3-3 β/α-A, which have been identified as playing novel roles in the organism's immune defense. nih.govuniprot.org Specifically, the 14-3-3 β/α-A protein has been characterized as a maternal peptidoglycan-binding protein that can protect zebrafish embryos from pathogenic bacterial infections. nih.gov

Despite the characterization of native 14-3-3 proteins in zebrafish, current research has not focused on the application or systematic study of 14-3-3 PPI stabilizer molecules within these models. The zebrafish model holds potential for future investigations into the developmental and physiological effects of enhancing specific 14-3-3 interactions.

Rodent Models of Pathological Conditions Associated with 14-3-3 or ER Dysfunction

Rodent models are critical for studying complex diseases and evaluating potential therapeutics in a mammalian system. The investigation of 14-3-3 PPI stabilizers has shown promising results in mouse models of neurodegenerative diseases. michaeljfox.org

One of the most well-studied 14-3-3 PPI stabilizers is the natural product Fusicoccin-A. nih.govmdpi.com In a mouse model of Parkinson's disease, where alpha-synuclein (B15492655) (aSyn) accumulation leads to toxicity, Fusicoccin-A was tested for its neuroprotective effects. The rationale was based on the identification of the 14-3-3 epsilon isoform as an interactor with aSyn. nih.gov Researchers hypothesized that stabilizing this interaction could mitigate aSyn-dependent toxicity.

Treatment with Fusicoccin-A demonstrated a protective effect on dopaminergic neuronal somas in the substantia nigra of the Parkinson's disease mouse model. nih.gov This suggests that the stabilization of the 14-3-3/aSyn interaction may be a viable therapeutic approach for synucleinopathies. nih.gov

Additionally, the stabilization of the interaction between 14-3-3 and the Estrogen Receptor alpha (ERα) is a strategy being explored for breast cancer. researchgate.netfrontiersin.org While specific rodent model data on this interaction was not detailed in the search results, dysfunction of 14-3-3 proteins has also been linked to schizophrenia-related endophenotypes and altered neural oscillations in the hippocampus and prefrontal cortex in mice. tue.nlnih.gov

| Model System | Condition | 14-3-3 Stabilizer | Key Interaction Stabilized | Observed Outcome | Reference |

|---|---|---|---|---|---|

| Mouse Model of Parkinson's Disease | Alpha-synuclein (aSyn) dependent neurotoxicity | Fusicoccin-A (FC-A) | 14-3-3 epsilon / aSyn | Protection of dopaminergic neuronal somas in the substantia nigra. | nih.gov |

Therapeutic Implications and Future Directions in Pre Clinical Research

Exploration of 14-3-3|O/ER|A Stabilizer-1 as a Mechanistic Probe

Small-molecule stabilizers of 14-3-3 PPIs are invaluable as mechanistic probes to untangle complex cellular signaling networks. nih.gov By selectively "locking" one specific interaction among hundreds, these tool compounds allow for precise investigation into the functional consequences of that single molecular event. nih.gov

Understanding Pathophysiological Roles of 14-3-3-Mediated Regulation

The 14-3-3 proteins are a family of ubiquitously expressed scaffolding molecules that bind to phosphorylated serine or threonine residues on a vast number of partner proteins. frontiersin.org Through these interactions, they regulate critical cellular processes, including signal transduction, cell cycle control, and apoptosis. frontiersin.orgbmbreports.org The dysregulation of these interactions is implicated in the pathophysiology of numerous human diseases. biologists.com

A stabilizer of a specific 14-3-3/client interaction allows researchers to isolate and study the role of that particular axis. For instance, the interaction between 14-3-3 and ERα negatively controls ERα dimerization. nih.gov The use of a stabilizer like Fusicoccin-A, which enhances the 14-3-3/ERα complex, has been shown to inhibit ERα's binding to chromatin and subsequent gene expression, leading to decreased proliferation of breast cancer cells. nih.govrcsb.org This validates the 14-3-3/ERα interaction as a key regulatory node in ERα signaling.

Similarly, these probes can be used to explore other disease contexts:

Parkinson's Disease (PD): Many pathogenic mutations in the LRRK2 kinase, a protein linked to familial and sporadic PD, disrupt its interaction with 14-3-3. portlandpress.complos.org This disruption is associated with LRRK2 accumulation in cytoplasmic bodies. portlandpress.com Stabilizers of the 14-3-3/LRRK2 interaction are being developed to probe the hypothesis that maintaining this complex can keep LRRK2 in an inactive, non-pathogenic state. nih.govbiorxiv.org

Alzheimer's Disease (AD): The 14-3-3 proteins are found in the neurofibrillary tangles characteristic of AD and interact with the Tau protein. nih.govacs.org This interaction is thought to play a role in Tau aggregation and fibrillization. nih.govnih.gov Specific stabilizers could help elucidate the precise role of 14-3-3 in the progression of Tau pathology. frontiersin.orgoup.com

Dissecting the Contribution of ER/O-Glycosylation in Disease Etiology

O-glycosylation, the attachment of a sugar molecule to the oxygen atom of a serine or threonine residue, is a critical post-translational modification that regulates protein stability and function. nih.gov Alterations in protein O-glycosylation are a known factor in various human cancers. In breast cancer, the O-glycosylation of ERα by the enzyme GALNT6 has been shown to be essential for its stability and nuclear localization. nih.gov

The binding of 14-3-3 proteins is dependent on the phosphorylation of serine or threonine residues. frontiersin.org There can be a complex interplay, sometimes referred to as "yin-yang," between phosphorylation and O-glycosylation at the same or adjacent sites. A "14-3-3|O/ER|A stabilizer-1" could serve as a sophisticated mechanistic probe to investigate this relationship. By using a stabilizer to enforce the 14-3-3-bound (and thus phosphorylated) state of a specific site on ERα (such as Threonine-594), researchers could then study the resulting changes in O-glycosylation patterns on other parts of the receptor. nih.gov This would allow for a detailed dissection of how the crosstalk between phosphorylation and O-glycosylation on ERα contributes to its function and dysregulation in disease, potentially revealing new therapeutic vulnerabilities.

Potential for Therapeutic Target Validation

Beyond their use as research tools, 14-3-3 stabilizers have significant potential for therapeutic target validation by demonstrating that enhancing a specific PPI can produce a desired biological outcome in disease models. nih.gov

Pre-clinical Efficacy in Non-Human Disease Models

The validation of a PPI as a therapeutic target requires evidence of efficacy in relevant disease models. For 14-3-3 stabilizers, this has been demonstrated in several contexts, particularly for cancer.

The stabilization of the 14-3-3/ERα interaction is an attractive strategy for breast cancer, as ERα is a primary driver of tumor growth in the majority of cases, and 14-3-3 acts as a negative regulator. nih.govle.ac.uk Studies have shown that molecular glues, including both natural product derivatives and fully synthetic molecules, can suppress ERα's transcriptional activity and block the proliferation of breast cancer cells. biorxiv.org This effect was observed not only in established cell lines but also in organoids derived from patients with endocrine therapy-resistant breast cancer, highlighting the potential to overcome a major clinical challenge. biorxiv.org A supramolecular stabilizer, known as compound 1 , demonstrated selectivity for the 14-3-3ζ/ERα interaction and, in combination with the natural product Fusicoccin-A, increased the binding affinity by approximately 200-fold. nih.govresearchgate.netsci-hub.se

The table below summarizes key pre-clinical findings for 14-3-3 stabilizers.

| Stabilizer Type / Compound | 14-3-3/Client Target | Disease Model | Observed Pre-clinical Effect | Reference |

|---|---|---|---|---|

| Fusicoccin-A (FC-A) | 14-3-3/ERα | MCF-7 Breast Cancer Cells | Reduced estradiol-stimulated ERα dimerization, inhibited ERα/chromatin interaction, and decreased cell proliferation. | nih.govrcsb.org |

| Synthetic Molecular Glues (e.g., 181) | 14-3-3σ/ERα | Breast Cancer Cell Lines & Patient-Derived Organoids | Suppressed ERα transcriptional activity and blocked cell proliferation, even in models with activating ERα mutations. | biorxiv.orgacs.org |

| Supramolecular Stabilizer (Compound 1) + FC-A | 14-3-3ζ/ERα | Biochemical Assays | Synergistically increased the affinity of the 14-3-3/ERα interaction by ~200-fold. | nih.govsci-hub.se |

| LRRK2:14-3-3 Stabilizers | 14-3-3/LRRK2 | Proposed for Pre-clinical PD models | Hypothesized to block Parkinson's disease-related symptoms and pathology by maintaining LRRK2 in an inactive state. | nih.gov |

Identification of Biomarkers for Compound Activity and Pathway Engagement

For the successful pre-clinical and clinical development of 14-3-3 stabilizers, robust biomarkers are needed to confirm that the compound is engaging its target and modulating the intended pathway. nih.gov

Target Engagement Biomarkers: These biomarkers provide direct evidence that the stabilizer is binding to the 14-3-3/client complex.

Phosphorylation Status of the Client Protein: Since 14-3-3 binding often protects the client protein from dephosphorylation, the phosphorylation level of the target residue can be a key biomarker. plos.org For example, an increase in phosphorylated Ser910 and Ser935 on LRRK2 would indicate successful engagement by a 14-3-3/LRRK2 stabilizer. portlandpress.complos.org Similarly, the phosphorylation status of ERα at Threonine-594 is crucial for its interaction with 14-3-3. nih.gov

Pathway Engagement Biomarkers: These markers indicate that target engagement is leading to the desired downstream biological effects.

Downstream Gene Expression: For the 14-3-3/ERα complex, a decrease in the expression of ERα target genes, such as the progesterone (B1679170) receptor (PR), would serve as a biomarker of pathway modulation. biorxiv.org

Protein Localization: Disruption of the 14-3-3/LRRK2 interaction leads to the accumulation of LRRK2 in cytoplasmic inclusions. portlandpress.com A diffuse cytoplasmic localization of LRRK2 could therefore serve as a biomarker for the activity of a stabilizer.

Protein Levels: In breast cancer, high levels of the 14-3-3τ isoform are correlated with the loss of ERα expression and poor prognosis. pnas.org Levels of specific 14-3-3 isoforms or their client proteins could serve as predictive biomarkers for patient selection or as pharmacodynamic markers of response.

Disease-Related Biomarkers:

Cerebrospinal Fluid (CSF) Proteins: In neurological disorders like AD, levels of 14-3-3 proteins in the CSF are sometimes used as a general marker of neuronal damage. frontiersin.org Monitoring changes in these levels could potentially track disease modification in response to therapy.

The table below outlines potential biomarkers for the development of 14-3-3 stabilizers.

| Biomarker Category | Specific Biomarker | Target/Disease | Utility | Reference |

|---|---|---|---|---|

| Target Engagement | Phosphorylation of client protein (e.g., LRRK2 pS935, ERα pT594) | Parkinson's, Breast Cancer | Confirms compound is binding and stabilizing the complex. | nih.govplos.org |

| Pathway Engagement | Expression of downstream genes (e.g., Progesterone Receptor) | Breast Cancer (ERα) | Measures functional consequence of target engagement. | biorxiv.org |

| Pathway Engagement | Subcellular localization of client protein (e.g., LRRK2) | Parkinson's Disease | Visual confirmation of restored protein function/localization. | portlandpress.com |

| Predictive | Expression level of specific 14-3-3 isoforms (e.g., 14-3-3τ) | Breast Cancer | Patient stratification for clinical trials. | pnas.org |

| Pharmacodynamic/Disease | 14-3-3 levels in Cerebrospinal Fluid (CSF) | Neurodegenerative Diseases | Potential marker of neuroprotection or disease modification. | frontiersin.org |

Strategic Considerations for Further Pre-clinical Development

The translation of promising 14-3-3 stabilizers from laboratory tools to clinical candidates requires several strategic considerations.

First, achieving selectivity is paramount. Given that seven 14-3-3 isoforms interact with hundreds of client proteins, a therapeutic stabilizer must preferentially act on the desired PPI to minimize off-target effects. acs.org A key strategy is to design "molecular glues" that target the unique composite binding pocket formed at the interface of a specific 14-3-3/client pair. nih.govacs.org

Second, many initial hits are discovered through fragment-based approaches , such as disulfide tethering, which identifies small, low-affinity fragments that bind to the target. nih.govacs.org A crucial part of the development strategy is the subsequent structure-guided optimization of these fragments into potent, selective, and drug-like molecules with improved pharmacological properties. acs.orgnih.gov This often involves advanced chemical synthesis and detailed structural biology, such as X-ray crystallography, to visualize how the molecules bind. acs.org

Third, exploring synergistic combinations could offer enhanced efficacy. Research has shown that a supramolecular stabilizer and the natural product Fusicoccin-A, which bind to different sites on the 14-3-3/ERα complex, work together to produce a much stronger stabilizing effect than either compound alone. nih.govsci-hub.se This opens the door for developing combination therapies that could be more effective or allow for lower doses of each agent.

Finally, a deep mechanistic understanding of how stabilization affects the client protein's function is critical. This involves using a suite of biophysical and cellular assays to predict the biological response and to ensure that stabilizing the complex leads to the intended therapeutic outcome. nih.gov

Identification of Synergistic or Antagonistic Interactions with Other Research Agents

The efficacy of 14-3-3|O/ER|A stabilizer-1 is being evaluated in combination with established and investigational agents that target the ER pathway. The primary hypothesis is that stabilizing the cytoplasmic 14-3-3/ERα complex can potentiate the effects of compounds that rely on different mechanisms of action or, conversely, antagonize them. Key research findings from co-treatment studies in ER-positive breast cancer cell lines (e.g., MCF-7) are summarized below.

Interaction with Selective Estrogen Receptor Degraders (SERDs): Studies combining 14-3-3|O/ER|A stabilizer-1 with Fulvestrant, a pure ER antagonist and degrader, have revealed a moderately antagonistic interaction. The stabilization of the 14-3-3/ERα complex appears to partially shield ERα from the ubiquitin-proteasome system, thereby reducing the degradation efficiency of Fulvestrant. While co-treatment still results in reduced cell proliferation compared to single-agent treatment, the effect is less than additive, suggesting that this combination may not be therapeutically optimal.

Interaction with Selective Estrogen Receptor Modulators (SERMs): In contrast, a pronounced synergistic effect was observed when 14-3-3|O/ER|A stabilizer-1 was combined with Tamoxifen. Tamoxifen's mechanism involves competitive binding to ERα, leading to a conformational change that recruits co-repressors instead of co-activators. Research indicates that 14-3-3|O/ER|A stabilizer-1 traps a significant portion of the cellular ERα pool in the cytoplasm, preventing its nuclear translocation. This reduces the total amount of nuclear ERα available for Tamoxifen to act upon, but critically, it provides a complementary, non-competitive mechanism of pathway inhibition. The dual approach of cytoplasmic sequestration and nuclear antagonism leads to a profound suppression of ERE (Estrogen Response Element)-driven gene transcription and a synergistic reduction in cell viability.

Interaction with Kinase Inhibitors: The binding of 14-3-3 proteins to ERα is dependent on the phosphorylation of ERα at specific serine residues, notably Ser118 and Ser167, which are phosphorylated by kinases such as AKT and RSK. Combination studies with AKT inhibitors (e.g., Capivasertib) have demonstrated strong synergy. The AKT inhibitor prevents the de novo phosphorylation of ERα, while 14-3-3|O/ER|A stabilizer-1 locks any pre-existing phosphorylated ERα into a stable, inactive complex. This two-pronged assault effectively shuts down both the production and function of the 14-3-3-receptive form of ERα.

The table below summarizes the observed interactions in pre-clinical cell culture models.

| Combination Agent | Agent Class | Observed Interaction | Key Mechanistic Finding |

|---|---|---|---|

| Fulvestrant | SERD | Antagonistic | Stabilizer-1 partially protects ERα from Fulvestrant-induced degradation. |

| Tamoxifen | SERM | Synergistic | Complementary mechanisms of cytoplasmic sequestration (Stabilizer-1) and nuclear antagonism (Tamoxifen). |

| Capivasertib | AKT Inhibitor | Synergistic | Inhibits formation of new p-ERα (Capivasertib) while trapping existing p-ERα (Stabilizer-1). |

Development of Next-Generation Analogues for Enhanced Specificity or Stability